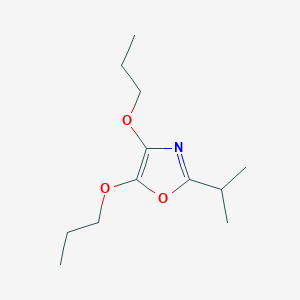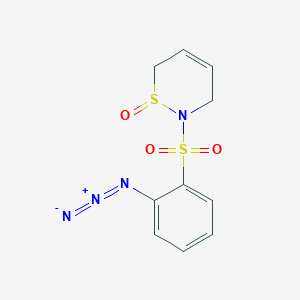
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one is a complex organic compound that features both azido and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one typically involves multiple steps:
Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion.
Sulfonylation: The sulfonyl group is often introduced through sulfonyl chloride intermediates, reacting with the aromatic ring under basic conditions.
Cyclization: The final step involves cyclization to form the thiazinone ring, which may require specific catalysts and controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the thiazinone ring.
3,6-Dihydro-1lambda~4~,2-thiazin-1(2H)-one: Lacks the azido and sulfonyl groups.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-3,6-dihydro-1lambda~4~,2-thiazin-1(2H)-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
791814-83-0 |
|---|---|
Molekularformel |
C10H10N4O3S2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-(2-azidophenyl)sulfonyl-3,6-dihydrothiazine 1-oxide |
InChI |
InChI=1S/C10H10N4O3S2/c11-13-12-9-5-1-2-6-10(9)19(16,17)14-7-3-4-8-18(14)15/h1-6H,7-8H2 |
InChI-Schlüssel |
LEAPZOVMNNFJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCS(=O)N1S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


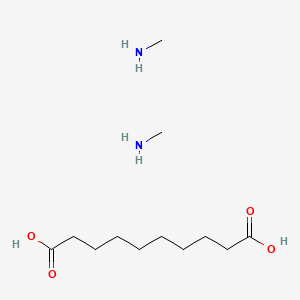
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
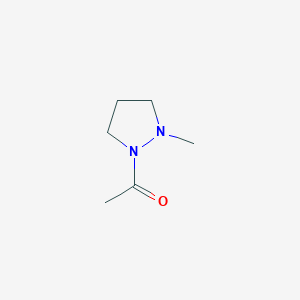
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
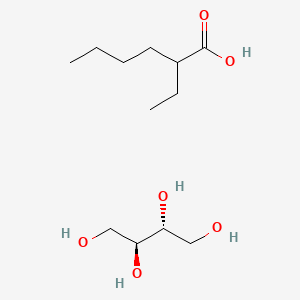
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
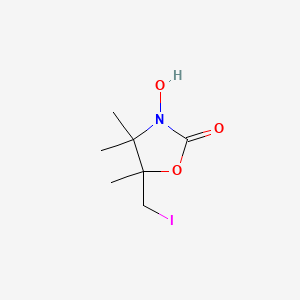
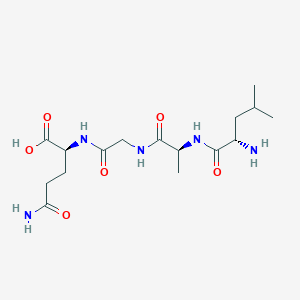
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)

